![molecular formula C22H40B2 B14396059 9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane) CAS No. 88703-69-9](/img/structure/B14396059.png)
9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is an organoborane compound that features two 9-borabicyclo[3.3.1]nonane (9-BBN) units connected by a hexane linker. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions due to its high regioselectivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane can be synthesized through the hydroboration of 1,6-hexadiene with 9-borabicyclo[3.3.1]nonane. The reaction typically involves the use of borane-tetrahydrofuran complex or borane-methyl sulfide complex as the boron source. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) at room temperature, followed by thermal isomerization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1,6-Bis(9-borabicyclo[33This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane primarily undergoes hydroboration reactions. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes as substrates, with the reaction carried out in THF or other ethereal solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) is commonly used to oxidize the borane to the corresponding alcohol.
Reduction: The compound can reduce carbonyl compounds, acid chlorides, and alkenes under mild conditions
Major Products:
Hydroboration: Produces organoboranes, which can be further converted to alcohols, aldehydes, or ketones.
Oxidation: Yields alcohols from the corresponding organoboranes.
Reduction: Forms reduced products such as alcohols or amines from carbonyl compounds or amides
Applications De Recherche Scientifique
1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is widely used in various fields of scientific research:
Chemistry: Utilized in hydroboration reactions to synthesize organoboranes, which are intermediates in the synthesis of alcohols, aldehydes, ketones, and other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.
Medicine: Used in the development of pharmaceuticals and in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals, polymers, and materials science
Mécanisme D'action
The mechanism of action of 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane involves the formation of a boron-carbon bond through the hydroboration of alkenes or alkynes. The boron atom in the 9-BBN unit acts as an electrophile, adding to the carbon-carbon double or triple bond. This reaction is highly regioselective, favoring the formation of terminal organoboranes. The steric hindrance provided by the bicyclic structure of 9-BBN ensures high selectivity and prevents side reactions .
Comparaison Avec Des Composés Similaires
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent known for its regioselectivity and stability.
Diborane (B₂H₆): Another boron hydride used in hydroboration, but less selective compared to 9-BBN.
Catecholborane (C₆H₄O₂BH): Used in hydroboration and other boron-mediated reactions, but with different selectivity and reactivity profiles .
Uniqueness: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is unique due to its dual 9-BBN units connected by a hexane linker, providing enhanced reactivity and selectivity in hydroboration reactions. This structure allows for the simultaneous hydroboration of two alkenes or alkynes, making it a valuable reagent in complex organic synthesis .
Propriétés
Numéro CAS |
88703-69-9 |
|---|---|
Formule moléculaire |
C22H40B2 |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
9-[6-(9-borabicyclo[3.3.1]nonan-9-yl)hexyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H40B2/c1(3-17-23-19-9-5-10-20(23)12-6-11-19)2-4-18-24-21-13-7-14-22(24)16-8-15-21/h19-22H,1-18H2 |
Clé InChI |
SYPSSOHMHLCHRX-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)CCCCCCB3C4CCCC3CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


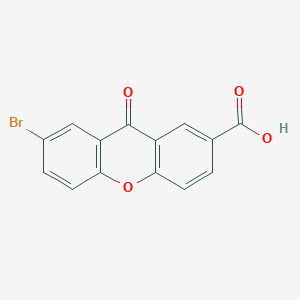
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
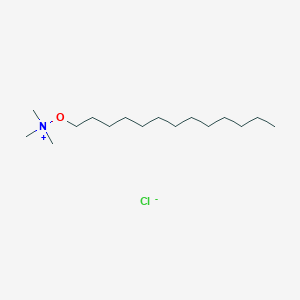
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
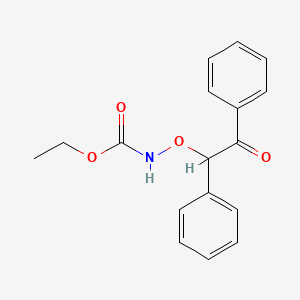
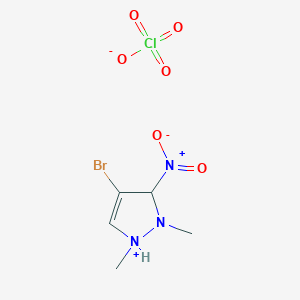
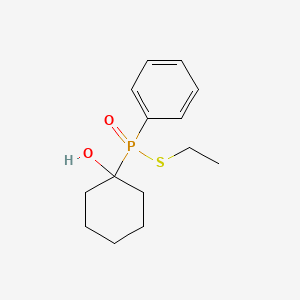
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
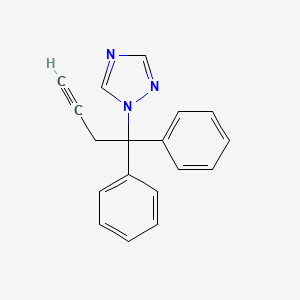
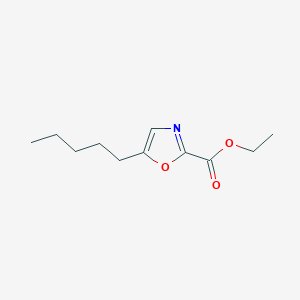
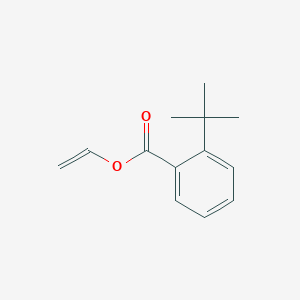
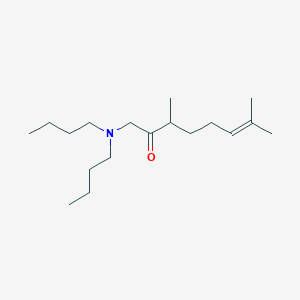
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
